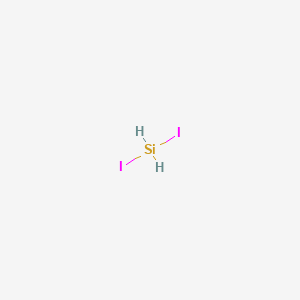

Diiodosilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diiodosilane is a useful research compound. Its molecular formula is H2I2Si and its molecular weight is 283.91 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Semiconductor Industry

Chemical Vapor Deposition (CVD)

Diiodosilane is increasingly utilized as a silicon source in CVD processes for the fabrication of high-purity silicon films. Its unique properties allow for the deposition of silicided films on various semiconductor substrates at lower temperatures, which is crucial for the integrity of sensitive electronic components. The synthesis method for this compound has evolved to utilize less expensive raw materials, enhancing its industrial viability while maintaining high purity levels essential for semiconductor applications .

Atomic Layer Deposition (ALD)

In ALD, this compound serves as a precursor for the deposition of silicon nitride and silicon-rich films. The self-limiting nature of ALD allows for precise control over film thickness and uniformity, making this compound a valuable component in producing advanced materials for microelectronics and optoelectronics . The ability to deposit conformal thin films with high uniformity is critical in applications such as gate dielectrics and passivation layers in transistors.

Organic Synthesis

Reagent for Reductive Iodination

This compound is employed as a versatile reagent in organic synthesis, particularly for the reductive iodination of various functional groups. It can convert ketones, aldehydes, acetals, and ketals into their corresponding iodides through hydrolysis and reduction reactions. This capability makes it an essential tool in synthetic organic chemistry, facilitating the introduction of iodine into organic molecules .

Cleavage of Ethers

Another significant application of this compound is its ability to cleave ethers, converting them into alcohols or iodides. This reaction pathway is particularly useful in synthesizing complex organic compounds where selective functional group transformations are required .

Health and Safety Considerations

While this compound has valuable applications, it also poses health risks due to its volatile nature and potential toxicity. Chronic exposure can lead to respiratory issues and other health concerns. Therefore, appropriate safety measures must be taken when handling this compound, including adequate ventilation and personal protective equipment .

Case Study 1: Semiconductor Fabrication

A recent study highlighted the efficiency of this compound in producing high-quality silicon films through ALD. The research demonstrated that using this compound allowed for better control over film properties compared to traditional silicon sources, leading to improved device performance in transistors .

Case Study 2: Organic Synthesis Innovations

In another application, this compound was utilized to develop a new synthetic route for iodinated pharmaceuticals. Researchers reported that the use of this compound significantly increased yields and reduced reaction times compared to conventional methods, showcasing its potential as a key reagent in pharmaceutical chemistry .

Propiedades

Número CAS |

13465-83-3 |

|---|---|

Fórmula molecular |

H2I2Si |

Peso molecular |

283.91 g/mol |

Nombre IUPAC |

diiodosilane |

InChI |

InChI=1S/H2I2Si/c1-3-2/h3H2 |

Clave InChI |

AIHCVGFMFDEUMO-UHFFFAOYSA-N |

SMILES |

[SiH2](I)I |

SMILES canónico |

[SiH2](I)I |

Key on ui other cas no. |

13760-02-6 |

Pictogramas |

Flammable; Corrosive; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.